molecular formula C39H52O5 B1264154 3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid

3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid

Cat. No. B1264154
M. Wt: 600.8 g/mol
InChI Key: NOTQCQMXZCILJE-WYGBHMDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid is a pentacyclic triterpenoid that is the cinnamate ester obtained by the formal condensation of trans-4-coumaric acid with D:C-friedoolean-7,9(11)-dien-3beta-ol-29-oic acid. It is isolated from the stems of Lagenaria siceraria and exhibits cytotoxic activity against human hepatoma SK-Hep 1 cells. It has a role as a metabolite and an antineoplastic agent. It is a pentacyclic triterpenoid, a monocarboxylic acid and a cinnamate ester. It derives from a trans-4-coumaric acid and a D:C-friedoolean-7,9(11)-dien-3beta-ol-29-oic acid.

Scientific Research Applications

Cytotoxic Activity

3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid has shown significant cytotoxic activity against the SK-Hep 1 cell line, indicating potential as an anticancer agent. This was observed in a study on triterpenes isolated from Lagenaria siceraria, where similar compounds were also evaluated for their cytotoxic properties (Chiy‐Rong Chen, Hung-Wei Chen, & Chi-I Chang, 2008).

Structure and Synthesis

Research on D:C-friedooleanane-type triterpenoids, including this compound, has contributed to the understanding of their structural properties and synthesis methods. This includes the use of spectroscopic data and chemical reactions to deduce structures and to establish chemical relationships with other natural products (T. Akihisa, T. Tamura, et al., 1988).

Other Applications

Further research has identified similar D:C-friedooleanane triterpenes in different plants, such as Momordica charantia, where their structures were determined using spectroscopic methods. These studies contribute to a broader understanding of the chemical diversity and potential applications of these compounds in various scientific fields (Chiy‐Rong Chen, Yun-wen Liao, et al., 2010).

properties

Molecular Formula

C39H52O5

Molecular Weight

600.8 g/mol

IUPAC Name

(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C39H52O5/c1-34(2)29-14-13-28-27(37(29,5)18-17-31(34)44-32(41)15-10-25-8-11-26(40)12-9-25)16-19-39(7)30-24-36(4,33(42)43)21-20-35(30,3)22-23-38(28,39)6/h8-13,15-16,29-31,40H,14,17-24H2,1-7H3,(H,42,43)/b15-10+/t29-,30+,31-,35+,36+,37+,38+,39-/m0/s1

InChI Key

NOTQCQMXZCILJE-WYGBHMDXSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)[C@]3(CC2)C)C)(C)C(=O)O

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)OC(=O)C=CC6=CC=C(C=C6)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid
Reactant of Route 2
3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid
Reactant of Route 3
3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid
Reactant of Route 4
3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid
Reactant of Route 5
3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid
Reactant of Route 6
3-beta-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid

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